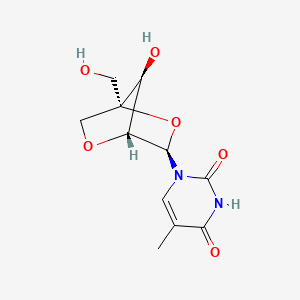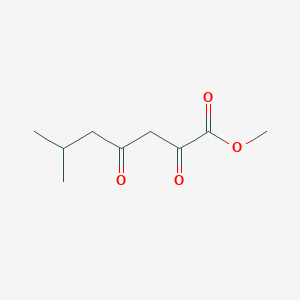
1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine
Overview
Description
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is a bicyclic nucleoside . It is used for research purposes .
Synthesis Analysis
The synthesis of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine has been reported in a study by Sharma VK, et al. They used a chemoenzymatic convergent synthesis method .Molecular Structure Analysis
The molecular formula of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is C11H14N2O6 . Its molecular weight is 270.24 g/mol . The compound has a bicyclic furanose unit locked in a RNA mimicking sugar conformation .Chemical Reactions Analysis
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is a nucleoside analogue that shows enhanced thermal stability and robustness against nuclease-mediated cleavage .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.24 g/mol . It has a density of 1.598 . The melting point is between 196-198 °C .Scientific Research Applications
Tautomerism of Nucleic Acid Bases
A study by Person et al. (1989) explores the tautomerism of purine and pyrimidine bases and the effect of molecular interactions on tautomeric equilibria, relevant to understanding the chemical behavior of similar compounds in biological contexts. This research provides insights into how interactions with the environment can influence the stability of nucleic acid bases, which is essential for their biological functions and could relate to the chemical properties and applications of 1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine in research settings (Person et al., 1989).
Pharmacological Properties and Molecular Mechanisms
The pharmacological properties and molecular mechanisms of compounds like thymol, detailed by Nagoor Meeran et al. (2017), provide a framework for understanding how structurally similar compounds could exhibit therapeutic potential. The review discusses the antioxidant, anti-inflammatory, and other pharmacological properties of thymol, which could inform the potential biomedical applications of this compound in preventing or treating various diseases (Nagoor Meeran et al., 2017).
Developing Wound Dressings
Research by Dikici et al. (2021) on developing wound dressings using 2-deoxy-D-Ribose for inducing angiogenesis offers a glimpse into how derivatives of nucleic acid bases can be utilized in medical applications. This study highlights the potential of such compounds to stimulate pro-angiogenic activities, which could be relevant for exploring the applications of this compound in wound healing and tissue regeneration (Dikici et al., 2021).
Mechanism of Action
Target of Action
The primary target of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine, also known as 1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[22It is classified as abicyclic nucleoside , which suggests that it may interact with enzymes involved in nucleic acid synthesis or metabolism.
Mode of Action
As a bicyclic nucleoside , it may mimic the structure of natural nucleosides and interfere with the function of nucleic acids, potentially affecting DNA replication or RNA transcription processes .
Biochemical Pathways
Given its classification as a bicyclic nucleoside , it could potentially impact pathways related to nucleic acid synthesis or metabolism .
Result of Action
As a bicyclic nucleoside , it might interfere with nucleic acid processes, potentially leading to disruption of DNA replication or RNA transcription .
properties
IUPAC Name |
1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h2,6-7,9,14-15H,3-4H2,1H3,(H,12,16,17)/t6-,7+,9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYUAZVXLRMUMN-SZVQBCOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206055-67-6 | |
| Record name | 206055-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)









![{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol](/img/structure/B3114977.png)

![[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B3114998.png)
